molecular formula C5H4N4S B13666358 Thiazolo[4,5-d]pyrimidin-7-amine

Thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13666358
M. Wt: 152.18 g/mol
InChI Key: XDRROOYYBQVIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-d]pyrimidin-7-amine is a fused heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a purine bioisostere . This core structure is a privileged scaffold in drug discovery, serving as a key intermediate for developing novel therapeutic agents with a broad range of pharmacological activities . Its primary research applications include oncology and neuroscience. In anticancer research, derivatives based on this scaffold demonstrate superior antitumor activity by inducing apoptosis and causing cell cycle arrest at the G2/M phase . The mechanism is associated with the up-regulation of the p53 protein, which subsequently increases the expression of the pro-apoptotic protein BAX and decreases the expression of the anti-apoptotic protein Bcl-2 . Some thiazolo[4,5-d]pyrimidine small molecules have been identified as potent, selective CDK1 inhibitors with compelling pro-apoptotic properties . In neurological and stress-related research, this chemical scaffold is utilized in the design of Corticotropin-Releasing Factor (CRF) receptor antagonists . CRF1 receptor antagonists are investigated as potential treatments for stress-related disorders such as anxiety and depression, and have more recently emerged as a promising therapeutic strategy for Congenital Adrenal Hyperplasia (CAH) . Additional research areas for related analogs include their evaluation as immune-modulators and antiviral agents . The compound is also a valuable building block in synthetic chemistry. Recent advances (2025) highlight its use in solid-phase synthesis to efficiently construct diverse libraries for drug discovery screening . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H,(H2,6,7,8)

InChI Key

XDRROOYYBQVIHH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=CS2)N

Origin of Product

United States

Preparation Methods

Traceless Solid-Phase Synthesis

A novel protocol developed by Lim et al. (2021) utilizes a traceless solid-phase synthesis approach to generate 7-aminothiazolo[4,5-d]pyrimidine scaffold libraries. The key steps are:

  • Attachment of starting materials to a solid support via a traceless linker.
  • Dimroth rearrangement to form the fused thiazolo[4,5-d]pyrimidine core.
  • Diversification through N-acylation, N-alkylation, and nucleophilic substitution with amines during cleavage from the resin.

This method yields the target compounds in seven steps with overall yields ranging from 11% to 48%. The solid-phase approach facilitates rapid library synthesis with drug-like physicochemical properties.

Solution-Phase Synthesis via Chlorination and Amination

A classical synthetic route involves the chlorination of thiazolo[4,5-d]pyrimidine intermediates followed by nucleophilic substitution with amines:

  • Starting from thiazolo[4,5-d]pyrimidine-5,7-dihydroxy derivatives, chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux or microwave irradiation to yield 5,7-dichloro derivatives.
  • Subsequent reaction with aqueous ammonia introduces the 7-amino group, producing 7-amino-5-chloro intermediates.
  • Further substitution at the 5-chloro position with various boronic acids under Suzuki coupling conditions allows introduction of diverse substituents.

This approach enables fine-tuning of the molecular scaffold and has been used to prepare potent adenosine receptor antagonists.

Synthesis via Thiazolo[4,5-d]pyrimidine-2(3H)-thiones

Kuppast et al. (2015) describe the synthesis of 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones as key intermediates:

  • Chlorination of precursors with phosphorus oxychloride yields 7-chloro derivatives.
  • Reaction with secondary amines replaces the 7-chloro group to form 7-(N,N-dialkylamino) derivatives.
  • Further methylation and condensation with active methylene compounds produce various substituted thiazolo[4,5-d]pyrimidines.

The method provides excellent yields and selectivity, avoiding side reactions such as aromatic bromo group substitution.

Facile Solid-Phase Synthesis via Oxidative Cyclization

A recent method (2025) involves the oxidative cyclization of thiazolo-pyrimidinone derivatives to form thiazolo[4,5-d]pyrimidin-7(6H)-one scaffolds:

  • Starting from 7a (a precursor), triethyl orthoformate and camphorsulfonic acid catalyze the cyclization at 60°C.
  • The intermediate 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one is obtained in ~79% yield.
  • Subsequent oxidation with m-chloroperbenzoic acid (m-CPBA) converts the methylthio group to methylsulfonyl.
  • Nucleophilic substitution with butylamine introduces the 7-amino group, yielding the final 2-(butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one with 60% yield.

This approach benefits from mild conditions and high yields, suitable for library synthesis on solid support.

Comparative Data Table of Preparation Methods

Method Key Steps Yield Range Advantages References
Traceless Solid-Phase Synthesis Resin attachment → Dimroth rearrangement → N-acylation/alkylation/substitution 11–48% Library synthesis, diversity
Solution-Phase Chlorination & Amination Chlorination with POCl₃ → Ammonia substitution → Suzuki coupling Moderate to high Versatile substitutions, receptor targeting
Thiazolo-pyrimidine-2(3H)-thiones route Chlorination → Secondary amine substitution → Methylation → Condensation High High selectivity, excellent yields
Oxidative Cyclization & Substitution Cyclization with triethyl orthoformate → Oxidation → Amine substitution 60–80% Mild conditions, solid-phase compatible

Research Findings and Notes

  • The Dimroth rearrangement is a pivotal step in solid-phase synthesis, enabling the formation of the fused thiazolo[4,5-d]pyrimidine core efficiently.
  • Chlorination with phosphorus oxychloride is a common and effective method to activate positions for nucleophilic substitution, especially at the 7-position for amination.
  • The selectivity of nucleophilic substitution favors the pyrimidine chloro group over aromatic halogens, minimizing side reactions.
  • Oxidative cyclization using iodine or acid catalysts provides a high-yield method for constructing the core heterocycle, facilitating subsequent functionalization.
  • Solid-phase methods face challenges such as resin swelling in polar solvents, which can be mitigated by solvent mixtures (e.g., DMF and ethanol).
  • The synthetic routes allow for the introduction of diverse substituents at various positions, enabling the generation of compound libraries for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Thiazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces cell death in rapidly proliferating cancer cells . Additionally, its interaction with other enzymes and receptors can modulate various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which allows for versatile modifications and interactions with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Thiazolo[4,5-d]pyrimidin-7-amine derivatives, and how can reaction conditions be optimized for high yield?

  • This compound derivatives are synthesized via cyclization reactions involving thiazole-2-thiones and acetic anhydride under basic conditions . Optimization includes adjusting catalysts (e.g., vanadium pentoxide), solvent polarity (polar aprotic solvents enhance reactivity), and pH/temperature control to minimize side products . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. What spectroscopic and analytical methods are essential for characterizing this compound derivatives?

  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms molecular structure and substituent positions, while infrared (IR) spectroscopy identifies functional groups like amines and thiols . High-resolution mass spectrometry (HRMS) and X-ray crystallography validate purity and molecular geometry .

Q. How do structural modifications (e.g., fluorophenyl or methyl groups) influence the compound’s physicochemical properties?

  • Substituents like fluorophenyl groups enhance lipophilicity and metabolic stability, whereas methyl groups improve steric hindrance, affecting binding affinity. These modifications are guided by computational modeling (e.g., DFT calculations) to predict electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in this compound derivatives targeting viral vs. cancer pathways?

  • Contradictions arise from off-target interactions. Dose-response assays and kinase profiling (e.g., using kinase inhibitor libraries) can identify selectivity. Comparative studies with analogs (e.g., triazolo-pyrimidines) clarify structure-activity relationships (SAR) .

Q. What experimental strategies are effective for elucidating the mechanism of action in this compound-based CRF receptor antagonists?

  • Radioligand binding assays (e.g., [125I]Tyr-oCRF competition) and adenylate cyclase inhibition studies quantify receptor affinity and functional antagonism . Mutagenesis studies on CRF1 receptor domains (e.g., transmembrane helices) pinpoint binding residues .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic profiles?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like viral proteases or CRF receptors. ADMET predictors (e.g., SwissADME) optimize solubility and reduce hepatotoxicity risks .

Q. What methodologies address stability challenges in this compound derivatives during in vivo studies?

  • Microsomal stability assays (using liver microsomes) identify metabolic hotspots. Prodrug strategies (e.g., esterification of amine groups) enhance bioavailability, while lyophilization improves shelf-life .

Methodological Considerations

Q. How should researchers integrate toxicity data (e.g., LD50, mutagenicity) into early-stage pharmacological studies?

  • Acute oral toxicity (LD50: 300–2,000 mg/kg) and Ames test results (negative for mutagenicity) from hazard assessments inform dose-ranging studies. Parallel in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) validate therapeutic indices .

Q. What comparative approaches distinguish this compound bioactivity from other heterocycles (e.g., pyrazolo-pyrimidines)?

  • Head-to-head bioassays under identical conditions (e.g., antiviral plaque reduction or kinase inhibition) highlight scaffold-specific effects. Pharmacophore mapping identifies critical hydrogen-bonding motifs unique to thiazolo derivatives .

Tables for Key Data

Table 1. Representative this compound Derivatives and Bioactivities

DerivativeSubstituentsTargetIC50/EC50Reference
CRF Antagonist5-(Trifluoromethyl)CRF1 Receptor1.1 μM (cyclase inhibition)
Antiviral Agent2-(3-Methylpiperidin-1-yl)Viral ReplicationEC50 = 0.8 μM (HCV)
Kinase Inhibitor4-FluorophenylEGFRIC50 = 12 nM

Table 2. Reaction Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°C>80% yield above 70°C
SolventDMSO/DMFPolar aprotic solvents increase reactivity by 30%
CatalystVanadium pentoxideReduces reaction time by 50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.